N,N'-biphenyl-4,4'-diylbis(2-chloroacetamide)
Overview
Description
N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) is a chemical compound with the molecular formula C16H14Cl2N2O2. It is known for its unique structure, which consists of a biphenyl core with two chloroacetamide groups attached at the 4,4’ positions. This compound is used in various scientific research applications due to its distinctive chemical properties.
Mechanism of Action
Target of Action
The primary target of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) is the Glutamate receptor 2 . This receptor is a ligand-gated ion channel in the central nervous system and plays a crucial role in excitatory synaptic transmission .
Mode of Action
It is known to interact with the glutamate receptor 2 . The interaction between the compound and its target may result in changes in the receptor’s function, potentially influencing synaptic transmission .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related to neurotransmission and synaptic plasticity .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target site of action .
Result of Action
Given its target, it is likely that it influences neuronal activity and synaptic transmission .
Action Environment
The action, efficacy, and stability of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) typically involves the reaction of biphenyl-4,4’-diamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of biphenyl-4,4’-diamine and chloroacetic acid.
Oxidation and Reduction: While less common, the biphenyl core can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Various substituted biphenyl derivatives.
Hydrolysis: Biphenyl-4,4’-diamine and chloroacetic acid.
Oxidation and Reduction: Modified biphenyl structures depending on the specific conditions.
Scientific Research Applications
N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of polymers and other advanced materials.
Comparison with Similar Compounds
N,N’-biphenyl-4,4’-diylbis(2-bromoacetamide): Similar structure but with bromine atoms instead of chlorine.
N,N’-biphenyl-4,4’-diylbis(2-iodoacetamide): Similar structure but with iodine atoms instead of chlorine.
N,N’-biphenyl-4,4’-diylbis(2-fluoroacetamide): Similar structure but with fluorine atoms instead of chlorine.
Uniqueness: N,N’-biphenyl-4,4’-diylbis(2-chloroacetamide) is unique due to its specific reactivity profile, which is influenced by the presence of chlorine atoms. This makes it particularly useful in certain chemical reactions where other halogenated derivatives may not be as effective.
Properties
IUPAC Name |
2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]phenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c17-9-15(21)19-13-5-1-11(2-6-13)12-3-7-14(8-4-12)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTYKYTWYJEFJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)CCl)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396434 | |
Record name | SBB038566 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2653-11-4 | |
Record name | SBB038566 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.